2-Fluoro-2,4-dimethylpentan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2,4-dimethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16FN/c1-6(2)4-7(3,8)5-9/h6H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHCMWZFSBSQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds are structurally analogous to 2-Fluoro-2,4-dimethylpentan-1-amine, differing primarily in substituents or branching patterns:
2-Methoxy-2,4-dimethylpentan-1-amine (CAS: 326487-97-2)
- Molecular Formula: C₈H₁₉NO
- Molecular Weight : 145.24 g/mol
- Key Differences: The methoxy group (-OCH₃) replaces fluorine at the 2-position. This substitution likely increases solubility in polar solvents compared to the fluorinated analog .
4,4-Dimethylpentan-1-amine
- Molecular Formula : C₇H₁₇N
- Molecular Weight : 115.22 g/mol
- Key Differences : Lacks both fluorine and the 2-methyl group, resulting in reduced steric hindrance and lower polarity. This simpler structure may enhance volatility and reactivity in alkylation reactions .
N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine
- Synthetic Pathway: Prepared via alkylation of 5-(dibenzylamino)-2-methylpentan-2-ol with methyl iodide in THF.
Physicochemical Properties and Stability
| Property | This compound | 2-Methoxy-2,4-dimethylpentan-1-amine | 4,4-Dimethylpentan-1-amine |
|---|---|---|---|
| Molecular Formula | C₇H₁₆FN | C₈H₁₉NO | C₇H₁₇N |
| Molecular Weight | ~133.21 g/mol* | 145.24 g/mol | 115.22 g/mol |
| Substituent Effects | High electronegativity (F) | Moderate polarity (OCH₃) | Non-polar (CH₃) |
| Stability | Likely stable under inert conditions | Susceptible to oxidation (methoxy) | Highly volatile |
Stability Considerations:
- Fluorinated amines generally exhibit greater thermal and chemical stability compared to their methoxy counterparts due to fluorine’s strong C-F bond and electron-withdrawing nature .
- Methoxy-substituted amines may participate in hydrogen bonding, enhancing solubility but increasing sensitivity to acidic or oxidative conditions .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-fluoro-2,4-dimethylpentan-1-amine typically follows a route involving:
- Introduction of the fluorine atom at the 2-position of the pentane chain.
- Installation of the amine group at the 1-position.
- Control of methyl substituents at the 2 and 4 positions to ensure correct stereochemistry and substitution pattern.
The key challenge lies in selective fluorination and amination without side reactions or degradation of sensitive intermediates.
Fluorination Techniques
Fluorination at a tertiary carbon (2-position) in the presence of alkyl substituents is commonly achieved via nucleophilic or electrophilic fluorination methods:
Nucleophilic fluorination : Using potassium fluoride (KF) or other fluoride salts on suitable halogenated precursors, such as chlorides or tosylates, under controlled temperature conditions. This method is favored for its cost-effectiveness and availability of reagents.
Electrophilic fluorination : Employing reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor for direct fluorination of activated carbon centers. This method provides better regioselectivity but may require more complex handling.
A representative fluorination step from related fluorinated ketone syntheses involves treating chlorinated lactones or ketones with potassium fluoride in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) at temperatures between 40 °C and 100 °C, often under normal or reduced pressure to optimize yield and purity.
Amination Approaches
The introduction of the primary amine group at the 1-position can be performed via:
Reductive amination : Conversion of a corresponding aldehyde or ketone intermediate into the amine by reaction with ammonia or amine sources followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation).
Nucleophilic substitution : Displacement of a suitable leaving group (e.g., halide) by ammonia or amine nucleophiles under basic or neutral conditions.
In complex branched systems like this compound, reductive amination is preferred to avoid rearrangements and to maintain stereochemical integrity.
Detailed Example Synthesis (Inferred from Related Compounds)
Although direct literature on this compound synthesis is limited, analogous fluorinated amines are prepared via multistep routes involving:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation | Chlorination of 2,4-dimethylpentan-1-one | Prepares halide precursor for fluorination |
| 2 | Fluorination | KF in polar aprotic solvent, 40–100 °C | Replaces halogen with fluorine |
| 3 | Reduction to alcohol or amine precursor | LiAlH4 or catalytic hydrogenation | Converts ketone to alcohol or amine intermediate |
| 4 | Reductive amination | Ammonia, NaBH3CN or Pd/C under H2 | Introduces primary amine group |
| 5 | Purification | Distillation or chromatography | Ensures high purity (typically >95%) |
This sequence is supported by methodologies described for related fluorinated ketones and amines, emphasizing the importance of controlling reaction temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize side products.
Reaction Conditions and Solvent Effects
Solvents : Common solvents include tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM), chosen based on reagent solubility and reaction compatibility.
Temperature : Fluorination reactions typically occur between 40 °C and 100 °C, while amination and reductive amination steps are often carried out at ambient to moderate temperatures (0–50 °C) to prevent decomposition.
Pressure : Most steps are conducted at atmospheric pressure, although reduced pressure distillation is used for purification.
Yield and Purity
Fluorination yields can vary but optimized protocols report yields above 70% for the fluorinated intermediate.
Final amine purification via distillation or chromatography yields this compound with purity typically around 95% or higher, suitable for research applications.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The fluorination step is critical and often the yield-limiting step; using excess fluoride source and controlling temperature improves conversion.
Reductive amination conditions must be optimized to avoid over-reduction or side reactions; choice of reducing agent and solvent impacts selectivity.
Purification by distillation under reduced pressure is effective in obtaining high-purity product.
Use of dry, inert atmosphere conditions during sensitive steps prevents hydrolysis and side reactions.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) : Simulates solvation behavior and partition coefficients (logP).
- Density Functional Theory (DFT) : Predicts pKa (~10–11 for the amine group) and frontier molecular orbitals (HOMO-LUMO gaps) .
Application : Use COSMO-RS or Schrödinger Suite to model solubility in organic/aqueous matrices for drug formulation studies.
What methodologies are recommended for studying the compound’s potential as a bioactive scaffold?
Advanced Research Question
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests or enzyme inhibition assays (e.g., acetylcholinesterase).
- Structure-Activity Relationship (SAR) : Modify methyl/fluoro substituents and correlate with bioactivity trends .
Safety Note : Follow OECD guidelines for cytotoxicity testing (e.g., MTT assays) to prioritize non-toxic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
